2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a chemical compound that features a unique combination of bromine atoms and a pyrrolidine ring attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired positions . The subsequent introduction of the pyrrolidine ring can be achieved through nucleophilic substitution reactions using pyrrolidine and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Pyrrolidine, other nucleophiles, appropriate catalysts, and solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins and enzymes, leading to the modulation of their activity.
Pathways Involved: It may induce apoptosis through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) proteins. Additionally, it can generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Tribromo-6-(morpholin-1-yl)cyclohexa-2,5-diene-1,4-dione: Similar structure but with a morpholine ring instead of pyrrolidine.
2,3,5-Tribromo-6-(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
112169-15-0 |
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Molecular Formula |
C10H8Br3NO2 |
Molecular Weight |
413.89 g/mol |
IUPAC Name |
2,3,5-tribromo-6-pyrrolidin-1-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H8Br3NO2/c11-5-6(12)10(16)8(7(13)9(5)15)14-3-1-2-4-14/h1-4H2 |
InChI Key |
RKPXGTDQMPKZMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)C(=C(C2=O)Br)Br)Br |
Origin of Product |
United States |
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